ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate
Overview
Description
Ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TFP is a sulfonamide-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate involves the inhibition of enzymes that are involved in various cellular processes. For example, ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate inhibits carbonic anhydrase by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the extracellular fluid, which can have various physiological effects. ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate also inhibits farnesyltransferase, which is involved in the post-translational modification of proteins. This can lead to the inhibition of certain signaling pathways that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. For example, ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate has been shown to decrease the activity of carbonic anhydrase, leading to a decrease in the pH of the extracellular fluid. This can have various physiological effects, such as the inhibition of tumor cell growth. ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate has also been shown to have anti-inflammatory properties, which can reduce the severity of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate is also soluble in various solvents, making it easy to work with in the lab. However, ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate has some limitations. For example, it can be toxic at high concentrations, which can limit its use in certain experiments. ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate can also be expensive to synthesize, which can limit its availability for some researchers.
Future Directions
There are several future directions for the study of ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate. One potential direction is the development of new drugs based on the properties of ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate. For example, ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate has been shown to have anti-tumor properties, making it a potential candidate for the development of new anti-cancer drugs. Another potential direction is the study of the mechanism of action of ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate in more detail, which can provide insights into its potential applications in various cellular processes. Finally, the synthesis of new derivatives of ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate can lead to the development of compounds with improved properties for use in scientific research.
Scientific Research Applications
Ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and farnesyltransferase, which are involved in various cellular processes. ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
ethyl 1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5S/c1-2-23-14(20)11-7-9-19(10-8-11)25(21,22)13-5-3-12(4-6-13)24-15(16,17)18/h3-6,11H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFMFKBIXFVVIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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